molecular formula C10H9NO2 B1275729 1-methylquinoline-2,4(1H,3H)-dione CAS No. 61469-95-2

1-methylquinoline-2,4(1H,3H)-dione

Cat. No.: B1275729
CAS No.: 61469-95-2
M. Wt: 175.18 g/mol
InChI Key: CLYBXZIOLFPNSX-UHFFFAOYSA-N
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Description

1-Methylquinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with a methyl group at the first position and two keto groups at the second and fourth positions. It is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylquinoline-2,4(1H,3H)-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzophenone with acetic anhydride can yield this compound through a cyclization process .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic systems to enhance yield and efficiency. Catalysts such as phosphotungstic acid have been employed to facilitate the cyclization reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Methylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

1-Methylquinoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-methylquinoline-2,4(1H,3H)-dione exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions often include the modulation of cellular signaling cascades and metabolic processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and keto groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

1-methylquinoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)9(12)6-10(11)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYBXZIOLFPNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399348
Record name 1-Methylquinoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61469-95-2
Record name 1-Methylquinoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-methylquinoline-2,4(1H,3H)-dione in the synthesis of dihydropyrano[3,2-c]quinolones?

A1: this compound serves as one of the three key starting materials in the multi-component reaction leading to dihydropyrano[3,2-c]quinolones. [, ] It reacts with an aromatic aldehyde and either malononitrile or cyanoacetic ester in the presence of a catalyst. This reaction forms the core structure of the dihydropyrano[3,2-c]quinolone product.

Q2: What are the advantages of using DBU acetate or tetrabutylammonium acetate as catalysts in this reaction?

A2: Both DBU acetate [] and tetrabutylammonium acetate [] act as task-specific ionic liquids, promoting the synthesis of dihydropyrano[3,2-c]quinolones under mild conditions. These catalysts offer several advantages:

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